(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group and a difluorophenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
XXGCRGHBFCLCCM-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
Origin of Product |
United States |
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